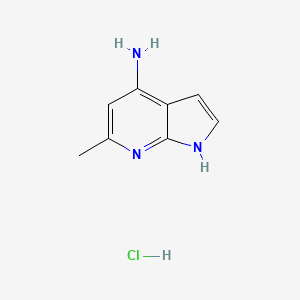

4-Amino-6-methyl-7-azaindole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-methyl-7-azaindole hydrochloride is a chemical compound belonging to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-7-azaindole hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of 3-alkynyl-2-aminopyridines as starting materials. The reaction is catalyzed by acids such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), leading to the formation of the azaindole ring .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using scalable methods such as catalytic hydrogenation and reductive cyclization. These methods ensure high yields and purity of the final product. The use of common catalysts like palladium on carbon (Pd-C) facilitates the efficient conversion of intermediates to the desired azaindole derivative .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methyl-7-azaindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azaindole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd-C) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Amino-6-methyl-7-azaindole hydrochloride has been investigated for various applications:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : The ability of this compound to interact with biological targets suggests it could inhibit specific kinases or interfere with DNA replication, thus serving as a potential anticancer agent. Studies have demonstrated its efficacy in modulating cancer cell growth .

Coordination Chemistry

- This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to stabilize metal centers enhances the development of new materials with unique electronic and optical properties .

Drug Discovery

- Azaindoles, including this compound, are increasingly recognized as privileged structures in drug discovery due to their favorable pharmacokinetic properties. They can improve solubility and enhance target binding when used as bioisosteres for indoles .

Case Study 1: Kinase Inhibition

A study highlighted the role of azaindoles in designing kinase inhibitors. The structural modifications of azaindoles led to improved binding affinity and selectivity towards specific kinase targets, demonstrating the therapeutic potential of compounds like this compound in cancer treatment .

Case Study 2: Solubility Enhancement

Research comparing the solubility of azaindoles to traditional indole derivatives showed that replacing indole with azaindole moieties significantly improved aqueous solubility. This enhancement is crucial for developing effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Amino-6-methyl-7-azaindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Azaindole: Another azaindole derivative with similar biological activities.

4-Chloro-7-azaindole: Used as an intermediate in drug discovery.

6-Azaindole: Known for its activity as an HIV-1 attachment inhibitor

Uniqueness

4-Amino-6-methyl-7-azaindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Biologische Aktivität

4-Amino-6-methyl-7-azaindole hydrochloride is a derivative of the azaindole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 7-azaindole derivatives, including this compound. For instance, a study identified several derivatives that demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the interaction between the spike protein (S1-RBD) and the ACE2 receptor on host cells. The compound ASM-7, a derivative closely related to 4-Amino-6-methyl-7-azaindole, exhibited an effective EC50 of 9.08 μM with low cytotoxicity (IC50 > 10 μM) in cell lines A549 and MRC-5 .

Table 1: Antiviral Activity of 7-Azaindole Derivatives

| Compound | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|

| ASM-7 | 9.08 | >10 | A549 |

| G7a | - | - | - |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Azaindoles have been shown to inhibit various kinases involved in cancer progression, such as PI3K and DYRK kinases. For example, compounds derived from the azaindole framework have demonstrated significant anti-proliferative effects in multiple cancer cell lines, including those resistant to conventional therapies like cisplatin .

Table 2: Anticancer Activity of Azaindole Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| AZD6738 | ATR | <100 | ATM-deficient xenografts |

| GNF2133 | Multiple kinases | <200 | Various cancer cell lines |

| ST7710AA1 | PARP-1 | <150 | Breast cancer |

Antimicrobial Activity

The antimicrobial properties of azaindoles have been explored through various studies. For instance, a synthesis involving 3-alkynyl-2-aminopyridines yielded several derivatives that showed promising activity against pathogens such as Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This underscores the potential utility of these compounds in treating fungal infections.

Table 3: Antimicrobial Activity of Azaindole Derivatives

| Compound | MIC (μg/ml) | Pathogen |

|---|---|---|

| ASM-21 | 3.9 | Cryptococcus neoformans |

| ASM-22 | >50 | Staphylococcus aureus |

Case Studies

- Inhibition of Influenza Virus : Azaindoles have been noted for their ability to inhibit influenza polymerase B2 across multiple strains, showcasing their potential as antiviral agents beyond COVID-19 .

- Neuroprotective Effects : Compounds like URMC-099 have demonstrated neuroprotective properties through inhibition of MLK3 and LRRK2 pathways, indicating a broader therapeutic scope for azaindoles in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-5-4-7(9)6-2-3-10-8(6)11-5;/h2-4H,1H3,(H3,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFBSXIVWUOYSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.